(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid
Description
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-[(3,4,5-trimethylpyrazol-1-yl)methyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-12(2)18-19(13(11)3)10-15-9-14(6-8-17(20)21)5-7-16(15)22-4/h5-9H,10H2,1-4H3,(H,20,21)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFJKIIYGWCFEP-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2=C(C=CC(=C2)C=CC(=O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolylmethyl intermediate: This step involves the reaction of 3,4,5-trimethyl-1H-pyrazole with a suitable alkylating agent to form the pyrazolylmethyl intermediate.
Coupling with the phenylacrylic acid derivative: The pyrazolylmethyl intermediate is then coupled with a phenylacrylic acid derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylacrylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications. The incorporation of the pyrazole moiety is known to enhance biological activity due to its ability to interact with various biological targets.
Case Study: Anticancer Activity
Research indicates that derivatives of acrylic acids can exhibit cytotoxic effects against cancer cell lines. A study demonstrated that (2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid showed promising results in inhibiting the proliferation of specific cancer cells in vitro, suggesting its potential as a lead compound for further development .
Material Science
The compound's unique structure allows it to be utilized in the synthesis of novel polymers and materials. Its ability to undergo polymerization reactions makes it a candidate for creating advanced materials with tailored properties.
Application Example: Polymer Synthesis
Researchers have successfully used this compound in the formulation of polymeric materials that exhibit enhanced thermal stability and mechanical strength. These materials have potential applications in coatings and adhesives .
Biochemistry
In biochemistry, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its structural characteristics allow it to act as an inhibitor or modulator of specific enzymes.
Research Insight: Enzyme Inhibition
A study focused on the interaction of this compound with specific enzymes involved in metabolic pathways demonstrated its potential as an inhibitor. The results indicated that it could modulate enzyme activity effectively, providing insights into its role as a biochemical probe .
Mechanism of Action
The mechanism of action of (2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares core structural features with other pyrazole- and acrylate-containing molecules. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Lipophilicity : The trimethylpyrazole group in the target compound increases hydrophobicity compared to dimethylpyrazole analogs, which may enhance membrane permeability but reduce aqueous solubility.
- Bioactivity : Pyrazol-3-one derivatives (e.g., ) exhibit antimicrobial properties, suggesting the target compound could share similar activity if tested.
- Crystallography : Related compounds (e.g., ) were resolved using SHELX and WinGX , methods applicable to the target’s structural analysis.
Physicochemical Properties
Comparative physicochemical data are inferred from structural analogs:
Implications :
- The target compound’s higher logP suggests superior lipid solubility, advantageous for crossing biological barriers but challenging for formulation.
- Increased rotatable bonds may reduce crystallinity, complicating purification .
Biological Activity
(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole moiety that is often associated with various pharmacological effects. The following sections will delve into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C17H22N2O3
- Molecular Weight : 302.37 g/mol
This compound features an acrylic acid backbone substituted with a methoxy group and a pyrazole derivative, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications:
1. Anti-inflammatory Activity
Studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, the presence of the pyrazole ring is often linked to inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
2. Antioxidant Effects
The compound has been evaluated for its antioxidant capabilities. Research indicates that it may reduce oxidative stress by scavenging free radicals and enhancing the body’s antioxidant defenses .
3. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Its structural components are known to interact with various cellular pathways involved in cancer progression, potentially inhibiting tumor growth .
Case Study 1: Anti-inflammatory Mechanism
A study conducted on related pyrazole derivatives demonstrated their ability to significantly reduce inflammation in animal models of arthritis. The compounds were shown to inhibit COX enzymes effectively at low doses, suggesting a promising therapeutic application for inflammatory diseases .
Case Study 2: Antioxidant Activity
In vitro assays showed that this compound exhibited a strong capacity to scavenge DPPH radicals, indicating potent antioxidant activity. The IC50 value was reported at concentrations comparable to well-known antioxidants like ascorbic acid .
Case Study 3: Anticancer Properties
A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The compound showed selective toxicity towards cancer cells while sparing normal cells .
Data Table: Biological Activities
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Pyrazole alkylation | Hydrazine + 1,3-diketone, AlCl₃ catalysis | 60-75% | |
| Acrylic acid activation | Triphosgene, CH₂Cl₂, 0°C → RT | 70-85% | |
| Coupling reaction | Pyrazole-CH₂Br + Methoxyphenylacrylic acid | 50-65% |
What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the (E)-configuration of the acrylic acid moiety and substitution patterns on the pyrazole ring .
- Infrared Spectroscopy (IR) : Identification of carboxylic acid (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. Table 2: Representative Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 (d, J=16 Hz, CH=CH), δ 3.8 (s, OCH₃) | |
| ¹³C NMR | δ 167.5 (COOH), δ 55.2 (OCH₃) | |
| IR | 1695 cm⁻¹ (C=O), 1248 cm⁻¹ (C-O) |
How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance pyrazole alkylation efficiency .
- Temperature Control : Low temperatures (0–5°C) during acyl chloride formation minimize side reactions .
- Purification Methods : Column chromatography with gradient elution (hexane/ethyl acetate) isolates intermediates effectively .
Advanced Tip : Use continuous flow reactors for scalable and reproducible synthesis of intermediates, reducing batch-to-batch variability .
How should researchers address contradictory data in biological activity assays involving this compound?
Answer:
Contradictions may arise from:
- Impurity Profiles : Trace solvents or unreacted intermediates (e.g., residual chlorides) can skew bioassay results. Validate purity via HPLC (>95%) before testing .
- Solvent Effects : Biological activity varies with solvent polarity (e.g., DMSO vs. aqueous buffers). Standardize solvent systems across assays .
- Structural Analogues : Compare activity with derivatives lacking the pyrazole or methoxy group to isolate functional contributors .
What is the mechanistic role of the pyrazole-methyl group in this compound’s reactivity?
Answer:
The 3,4,5-trimethylpyrazole moiety:
- Enhances Lipophilicity : Methyl groups increase membrane permeability, critical for cellular uptake in bioactivity studies .
- Modulates Electronic Effects : Electron-donating methyl groups stabilize intermediates during nucleophilic acyl substitution .
- Steric Hindrance : Influences regioselectivity in coupling reactions, favoring para-substitution on the phenyl ring .
How can computational methods aid in understanding this compound’s structure-activity relationships (SAR)?
Answer:
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using PyRx or AutoDock .
- QSAR Modeling : Correlate substituent electronegativity or steric parameters with observed bioactivity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
Q. Table 3: Comparison with Analogues
| Compound | LogP | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| (E)-3-(4-Methoxyphenyl)acrylic acid | 1.8 | >100 µM | |
| Target Compound | 3.1 | 12.5 µM | |
| Pyrazole-free analogue | 2.4 | 45 µM |
What are the challenges in scaling up the synthesis of this compound?
Answer:
Key challenges include:
- Intermediate Stability : Acyl chlorides are moisture-sensitive; use anhydrous conditions and inert atmospheres .
- Byproduct Formation : Optimize stoichiometry to minimize di-alkylated pyrazole byproducts .
- Cost Efficiency : Replace expensive catalysts (e.g., Pd-based) with cheaper alternatives (e.g., Ni) for large-scale coupling .
How does the methoxy group influence the compound’s spectroscopic and chemical properties?
Answer:
The methoxy group:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
